molecular formula C8H7ClN2 B8284852 Quinazoline hydrochloride

Quinazoline hydrochloride

Cat. No. B8284852
M. Wt: 166.61 g/mol
InChI Key: VBUBADWLHFZFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE042353E1

Procedure details

Diethyl azodicarboxylate (378 μl, 2.4 mmol) was added dropwise to a mixture of 4-(4-bromo-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline (292 mg, 0.8 mmol), (prepared as described for the starting material in Example 48), triphenylphosphine (629 mg, 2.4 mmol) and 2-(2-morpholinoethoxy)ethanol (196 mg, 1.12 mmol), (prepared as described for the starting material in Example 53), in methylene chloride (10 ml) under nitrogen. The mixture was stirred for 3.5 hours at ambient temperature and the mixture was purified by pouring it directly on to a column of silica and eluting with methylene chloride/acetonitrile/methanol 6/3/1). The purified product was dissolved in methylene chloride/methanol and the insolubles were removed by filtration. 2M Ethereal hydrogen chloride (1 ml) was added to the filtrate and the volatiles were removed by evaporation. The residue was triturated with ether, collected by filtration, washed with ether and dried under vacuum to give 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-(2-morpholinoethoxy)ethoxy)quinazoline hydrochloride (232 mg, 49%).
Quantity
378 μL
Type
reactant
Reaction Step One
Quantity
292 mg
Type
reactant
Reaction Step One
Quantity
629 mg
Type
reactant
Reaction Step Two
Quantity
196 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N(C(OCC)=O)=NC(OCC)=O.BrC1C=CC(N[C:19]2[C:28]3[C:23](=[CH:24][C:25](O)=[C:26](OC)[CH:27]=3)[N:22]=[CH:21][N:20]=2)=C(F)C=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O1CCN(CCOCCO)CC1.C(Cl)[Cl:67]>>[ClH:67].[N:22]1[C:23]2[C:28](=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH:19]=[N:20][CH:21]=1 |f:5.6|

Inputs

Step One
Name
Quantity
378 μL
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Name
Quantity
292 mg
Type
reactant
Smiles
BrC1=CC(=C(NC2=NC=NC3=CC(=C(C=C23)OC)O)C=C1)F
Step Two
Name
Quantity
629 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
196 mg
Type
reactant
Smiles
O1CCN(CC1)CCOCCO
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3.5 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(prepared
CUSTOM
Type
CUSTOM
Details
(prepared
CUSTOM
Type
CUSTOM
Details
the mixture was purified
ADDITION
Type
ADDITION
Details
by pouring it directly on to a column of silica
WASH
Type
WASH
Details
eluting with methylene chloride/acetonitrile/methanol 6/3/1)
DISSOLUTION
Type
DISSOLUTION
Details
The purified product was dissolved in methylene chloride/methanol
CUSTOM
Type
CUSTOM
Details
the insolubles were removed by filtration
ADDITION
Type
ADDITION
Details
2M Ethereal hydrogen chloride (1 ml) was added to the filtrate
CUSTOM
Type
CUSTOM
Details
the volatiles were removed by evaporation
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ether
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
Cl.N1=CN=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 232 mg
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.